2-(Trifluoromethyl)dioxolane
Overview
Description
2-(Trifluoromethyl)dioxolane is an organic compound with the molecular formula C4H5F3O2. It is characterized by the presence of a trifluoromethyl group attached to a dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)dioxolane typically involves the reaction of trifluoroacetaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include mild temperatures and the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl-substituted carboxylic acids.
Reduction: Reduction reactions can yield trifluoromethyl-substituted alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions
Major Products:
Oxidation: Trifluoromethyl-substituted carboxylic acids.
Reduction: Trifluoromethyl-substituted alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used
Scientific Research Applications
2-(Trifluoromethyl)dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use as a drug candidate due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)dioxolane involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their biological activity. The dioxolane ring can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall effect .
Comparison with Similar Compounds
- 2,2-Bis(trifluoromethyl)-1,3-dioxolane
- 2-(Trifluoromethyl)-1,3-dioxane
- 2-(Trifluoromethyl)-1,4-dioxane
Comparison: 2-(Trifluoromethyl)dioxolane is unique due to the specific positioning of the trifluoromethyl group on the dioxolane ring. This positioning can significantly influence the compound’s reactivity and interactions compared to other similar compounds. For instance, 2,2-Bis(trifluoromethyl)-1,3-dioxolane has two trifluoromethyl groups, which can lead to different chemical and physical properties .
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIIHLUNHCIQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394575 | |
Record name | 2-(trifluoromethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344-09-4 | |
Record name | 2-(trifluoromethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions of 2-(trifluoromethyl)-1,3-dioxolane with electrophilic agents?
A1: Research by Petrov et al. explored the reactivity of both 2-amino-2-(trifluoromethyl)-1,3-dioxolane and its dithiolane analogue with various electrophilic agents. While the specific reactions and products were not detailed in the provided abstract, this research highlights the susceptibility of the 2-position in these heterocyclic systems to electrophilic attack.
Q2: How does the introduction of halogens impact the properties of 2-(trifluoromethyl)-1,3-dioxolane derivatives?
A2: Although the provided abstracts lack specific data, a study by Il'in et al. focused on synthesizing novel 2-pentafluorophenyl-2-trifluoromethyl-1,3-dioxolanes with varying halogen substituents. This suggests that incorporating halogens into the structure likely influences the molecule's electronic and steric properties, potentially impacting its reactivity, stability, and potential applications.
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